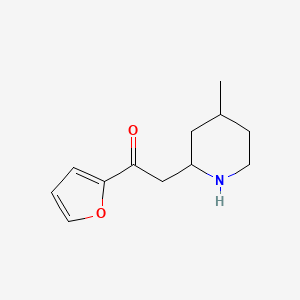

1-(Furan-2-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one

Description

1-(Furan-2-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one is a heterocyclic organic compound featuring a furan ring linked via an ethanone bridge to a 4-methylpiperidine moiety. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by lipophilic and hydrogen-bonding interactions. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-(4-methylpiperidin-2-yl)ethanone |

InChI |

InChI=1S/C12H17NO2/c1-9-4-5-13-10(7-9)8-11(14)12-3-2-6-15-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3 |

InChI Key |

OBZQRSYDKTWHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)CC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

Coupling of the Rings: The final step involves coupling the furan and piperidine rings through an appropriate linker, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Furanones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the ethanone core with varying substituents, enabling analysis of structural and functional differences:

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one ()

- Structure : Replaces the 4-methylpiperidine with a morpholine ring.

- Key Differences :

- Synthesis : Likely involves similar alkylation or condensation steps but substitutes piperidine with morpholine precursors.

1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one ()

- Structure: Ethanone is attached to a sulfanylidene dihydropyrimidine ring.

- Sulfur atoms may confer thiol reactivity or metal-binding properties.

- Physical Properties : Molecular weight = 234.28 g/mol; higher than the target compound due to the pyrimidine-sulfanylidene group.

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one ()

- Structure : Substitutes 4-methylpiperidine with a halogenated phenyl group.

- Key Differences :

- Increased lipophilicity from the chloro-fluorophenyl group enhances membrane permeability.

- Halogens may engage in halogen bonding, useful in receptor-ligand interactions.

1-(Adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one ()

- Structure : Adamantane and pyridinesulfonyl groups replace furan and piperidine.

- Key Differences :

- Adamantane provides extreme rigidity and lipophilicity, often used in antiviral or CNS-targeting drugs.

- Sulfonyl groups improve metabolic stability and hydrogen-bond acceptor capacity.

Structural and Functional Analysis Table

*Calculated based on molecular formula C₁₁H₁₅NO₂.

Pharmacological Implications (Inferred)

- Piperidine vs. Morpholine : The 4-methylpiperidine in the target compound may enhance blood-brain barrier penetration compared to morpholine analogs, which are more polar .

- Antifungal Potential: Structural similarity to VNI derivatives () suggests possible CYP51 inhibition, though this requires experimental validation .

- Biological Targets : Halogenated analogs () might target kinases or GPCRs, while sulfonyl/sulfanyl groups () could interact with cysteine proteases or metalloenzymes .

Biological Activity

1-(Furan-2-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one, with a CAS number of 1597070-41-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 207.27 g/mol

- Structure : The compound features a furan ring and a piperidine moiety, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related furan-containing compounds has shown effectiveness against various bacterial strains, suggesting a potential for similar activity in this compound .

Neuropharmacological Effects

This compound is hypothesized to interact with neurotransmitter systems due to its structural similarity to known psychoactive substances. Preliminary studies indicate that it may influence dopamine and serotonin pathways, which could lead to applications in treating neurological disorders .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of furan derivatives.

- Findings : Compounds showed notable inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

- : Suggests potential for developing new antimicrobial agents based on the structure of this compound .

- Neuropharmacological Assessment :

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : Potential binding to serotonin and dopamine receptors.

- Enzyme Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism, enhancing their availability.

Data Table

Q & A

(Basic) What synthetic methodologies are commonly employed to synthesize 1-(Furan-2-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via condensation or reductive coupling reactions. For example:

- TiCl₃-mediated reductive condensation between furan derivatives and substituted piperidines has been used for analogous ketones, yielding ~56% under optimized conditions (PE/DCM solvent system, flash chromatography purification) .

- Similar methods for tetrazole-containing derivatives highlight the importance of catalyst selection (e.g., TiCl₃ vs. Rh(II)) and solvent polarity in stabilizing intermediates .

Yield optimization strategies include:

(Advanced) How can contradictory NMR data for this compound be resolved, particularly in distinguishing piperidine ring conformers?

Answer:

Contradictions arise due to dynamic conformational changes in the 4-methylpiperidin-2-yl group. Methodological approaches include:

- 2D NMR techniques : HSQC and HMBC correlations (e.g., δ 3.66 ppm for CH₂ in DMSO-d₆) clarify coupling patterns and connectivity .

- Variable-temperature NMR : Cooling to –40°C slows ring inversion, splitting signals for axial/equatorial protons .

- Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and their NMR chemical shifts .

(Basic) What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- 1H/13C NMR : Assignments rely on coupling constants (e.g., J = 3.5 Hz for furan protons) and DEPT-135 for CH₂/CH₃ groups .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths/angles (e.g., C=O at 1.21 Å) .

- Mass spectrometry : High-resolution ESI-HRMS (e.g., m/z 483.1165) confirms molecular formula .

(Advanced) What computational strategies are effective for studying its conformational dynamics and intermolecular interactions?

Answer:

- Molecular Dynamics (MD) simulations : Trajectory analysis in explicit solvents (e.g., water/chloroform mixtures) reveals dominant conformers .

- Docking studies : Autodock Vina predicts binding affinities to biological targets (e.g., A2A adenosine receptors, docking scores –8.7 to –10.2 kcal/mol) .

- QM/MM hybrid methods : Evaluate transition states for reactions involving the furan ring’s electrophilic susceptibility .

(Basic) What biological activities are reported for structurally related furan-piperidine derivatives?

Answer:

- Antimicrobial activity : Chlorophenyl and triazole analogs show MIC values <10 µg/mL against S. aureus .

- Anticancer potential : Pyrazolo[3,4-b]indole derivatives inhibit kinase pathways (e.g., EGFR) .

- Neuropharmacology : Piperidine moieties enhance blood-brain barrier penetration, as seen in A2A receptor antagonists .

(Advanced) How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

Answer:

- Enzyme kinetics : Steady-state assays (e.g., Lineweaver-Burk plots) identify competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) for interactions with target enzymes .

- Site-directed mutagenesis : Replace active-site residues (e.g., His⁷⁵ in oxidoreductases) to validate binding hypotheses .

(Advanced) What strategies address discrepancies in reported biological activity data across studies?

Answer:

- Meta-analysis : Compare IC₅₀ values under standardized conditions (pH, cell lines) .

- SAR studies : Systematically vary substituents (e.g., 4-methyl vs. 4-phenylpiperidine) to isolate pharmacophoric groups .

- Proteomics profiling : Identify off-target effects using affinity pulldown assays coupled with LC-MS/MS .

(Basic) How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., >165°C for stable analogs) .

- Light exposure tests : UV-Vis spectroscopy tracks furan ring photooxidation (λmax ~270 nm) .

(Advanced) What catalytic systems enhance enantioselective synthesis of its chiral derivatives?

Answer:

- Chiral squaramide catalysts : Achieve >90% ee for dihydro-β-carboline analogs via H-bonding interactions .

- Rh(II)-carbenoid intermediates : Enable asymmetric C–H insertion reactions with furan rings .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester prodrugs .

(Basic) What safety precautions are recommended during handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.